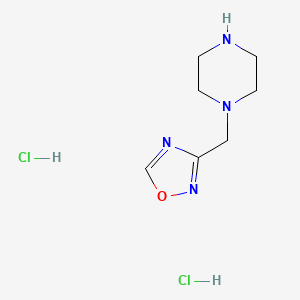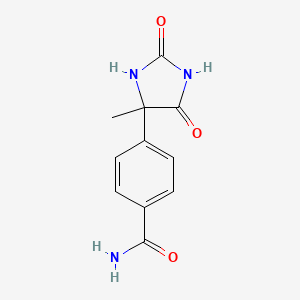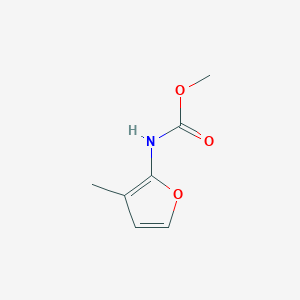![molecular formula C13H18ClNO B1422533 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol CAS No. 1183059-86-0](/img/structure/B1422533.png)
4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol
Descripción general
Descripción
4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol (CMPO) is an organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. CMPO is a derivative of piperidin-4-ol and is composed of two phenyl rings, one of which is chlorinated, and a methyl group. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone.
Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications
4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol and its analogs have been synthesized and studied for their potential therapeutic applications. For instance, Leflemme et al. (2005) explored the synthesis and in vivo evaluation of new 2-Aryl-6-methylpiperidin-4-ols as potential anti-amnesiant agents, finding some derivatives effective in memory activity models (Leflemme et al., 2005). Similarly, Berardi et al. (2003) synthesized chiral (4-chlorophenoxy)alkylpiperidines and evaluated them at sigma1, sigma2, and sterol delta8-delta7 isomerase sites, discovering high sigma1-site affinities (Berardi et al., 2003).
Antimicrobial and Antifungal Properties
Compounds derived from this compound have been investigated for their antimicrobial and antifungal properties. Shahzadi et al. (2008) synthesized a (4-Methylpiperidine-dithiocarbamato-S,S') triphenyltin(IV) derivative that exhibited higher antibacterial and antifungal activity than its ligand (Shahzadi et al., 2008).
Enaminone Derivatives and Anticonvulsant Activity
The compound and its derivatives have also been examined for anticonvulsant activities. Scott et al. (1993) conducted an in-depth evaluation of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and its analogs as potent anticonvulsant enaminones, identifying several safer alternatives with significant protective indices (Scott et al., 1993).
Kinetic Studies
Kinetic studies involving this compound derivatives have been performed. Selvaraj et al. (1994) investigated the kinetics of oxidation of epimeric piperidin-4-ols by N-chloro-r-2,c-6-diphenyl-t-3 methyl piperidin-4-one in perchloric acid medium, proposing a mechanism consistent with their observations (Selvaraj et al., 1994).
Structural Analysis and Spectroscopic Studies
Structural and spectroscopic studies have also been conducted. Kuruvilla et al. (2018) investigated the spectroscopic properties of a related compound, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f] [1,2,4]triazolo[4,3-a][1,4] diazepine, using FT-IR and FT-Raman techniques, complemented by quantum mechanical methods (Kuruvilla et al., 2018).
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-15-8-6-13(16,7-9-15)10-11-4-2-3-5-12(11)14/h2-5,16H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIZTDATUXVLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide](/img/structure/B1422454.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide](/img/structure/B1422458.png)
![7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1422460.png)
![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride](/img/structure/B1422461.png)
![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1422462.png)


![2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B1422470.png)
![5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1422471.png)
![2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1422472.png)

